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Abstract
T-3861174 is a potent and selective small molecule inhibitor of prolyl-tRNA synthetase (PRS), a

critical enzyme in protein synthesis. By disrupting the normal process of proline incorporation

into nascent polypeptide chains, T-3861174 triggers a cellular stress response mediated by the

GCN2-ATF4 pathway, ultimately leading to apoptosis in various cancer cell lines. This

document provides a comprehensive technical overview of the chemical structure,

physicochemical properties, mechanism of action, and biological activity of T-3861174,

supported by detailed experimental protocols and pathway visualizations.

Chemical Structure and Physicochemical Properties
T-3861174 is a complex heterocyclic molecule with the systematic IUPAC name 4-((3S)-3-

Cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl)-N-(3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzyl)-6-

methylpyridine-2-carboxamide. Its chemical and physical properties are summarized in the

table below.
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Property Value Reference

IUPAC Name

4-((3S)-3-Cyano-3-cyclopropyl-

2-oxopyrrolidin-1-yl)-N-(3-

fluoro-5-(1-methyl-1H-pyrazol-

4-yl)benzyl)-6-methylpyridine-

2-carboxamide

[1]

CAS Number 2209057-94-1 [1]

Molecular Formula C26H25FN6O2 [1]

Molecular Weight 472.52 g/mol [1]

Appearance White to off-white solid

Solubility Soluble in DMSO

Calculated logP 3.5 - 4.5

Mechanism of Action: Inhibition of Prolyl-tRNA
Synthetase and Activation of the GCN2-ATF4
Pathway
T-3861174 exerts its anti-tumor effects through a precise mechanism of action targeting the

protein synthesis machinery.

Prolyl-tRNA Synthetase (PRS) Inhibition
The primary molecular target of T-3861174 is prolyl-tRNA synthetase (PRS), a member of the

aminoacyl-tRNA synthetase (aaRS) family. These enzymes are essential for the first step of

protein synthesis, where they catalyze the attachment of a specific amino acid to its cognate

tRNA molecule. T-3861174 binds to PRS, preventing it from charging tRNA with proline. This

leads to an accumulation of uncharged tRNAPro within the cell.

GCN2-ATF4 Pathway Activation
The accumulation of uncharged tRNA serves as a stress signal that activates the General

Control Nonderepressible 2 (GCN2) kinase.[2][3] GCN2, in turn, phosphorylates the α-subunit
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of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event has two major

consequences:

Global Translation Repression: Phosphorylated eIF2α inhibits the guanine nucleotide

exchange factor eIF2B, leading to a general shutdown of protein synthesis.

Preferential Translation of ATF4: Paradoxically, the phosphorylation of eIF2α facilitates the

translation of Activating Transcription Factor 4 (ATF4) mRNA.[4]

ATF4 is a key transcription factor that orchestrates the cellular response to amino acid

deprivation. It upregulates the expression of genes involved in amino acid synthesis and

transport, as well as stress-response genes, including the pro-apoptotic transcription factor

CHOP (CCAAT/enhancer-binding protein homologous protein).[5][6] The sustained activation

of the GCN2-ATF4-CHOP axis by T-3861174 ultimately pushes cancer cells towards apoptosis.

Signaling Pathway Diagram
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Caption: T-3861174 inhibits PRS, leading to the activation of the GCN2-ATF4 pathway and

apoptosis.

Pharmacological and Biological Properties
In Vitro Anti-tumor Activity
T-3861174 has demonstrated potent cytotoxic activity across a panel of human cancer cell

lines. The half-maximal inhibitory concentration (IC50) values for cell viability are summarized

below.

Cell Line Cancer Type IC50 (µM) Reference

SK-MEL-2 Melanoma ~0.1 [7]

G-361 Melanoma ~0.1

HT-1080 Fibrosarcoma ~0.1

A549 Lung Cancer ~1

HCT116 Colon Cancer ~1

In Vivo Anti-tumor Efficacy
In preclinical xenograft models, T-3861174 has shown significant tumor growth inhibition.

Notably, this anti-tumor activity is achieved without causing severe body weight loss in the

treated animals, suggesting a favorable therapeutic window.[7]

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of T-3861174 on cancer

cell lines.

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in

100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified

atmosphere with 5% CO2.
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Compound Treatment: Prepare serial dilutions of T-3861174 in complete growth medium.

Remove the medium from the wells and add 100 µL of the diluted compound solutions.

Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 72 hours.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis for GCN2-ATF4 Pathway
Activation
This protocol is used to detect the phosphorylation of GCN2 and eIF2α, and the upregulation of

ATF4 and CHOP in response to T-3861174 treatment.

Cell Lysis: Plate cells in a 6-well plate and treat with T-3861174 at the desired concentrations

for the indicated times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-

polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at

room temperature. Incubate the membrane with primary antibodies against p-GCN2, GCN2,

p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at

4°C.
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Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate

with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

After further washing, visualize the protein bands using an enhanced chemiluminescence

(ECL) detection system.

In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of T-3861174
in a subcutaneous xenograft model.

Cell Implantation: Subcutaneously inject 5 x 10^6 to 1 x 10^7 cancer cells (e.g., SK-MEL-2)

in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of

immunodeficient mice (e.g., nude or SCID mice).

Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with

calipers. When tumors reach an average volume of 100-200 mm³, randomize the mice into

treatment and control groups.

Drug Administration: Administer T-3861174 (e.g., via oral gavage or intraperitoneal injection)

at the desired dose and schedule. The control group should receive the vehicle.

Monitoring: Measure tumor volume and body weight 2-3 times per week.

Endpoint: At the end of the study (e.g., when tumors in the control group reach a

predetermined size), euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, histopathology, or biomarker analysis).
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Caption: A typical workflow for the preclinical characterization of a novel anti-cancer agent like

T-3861174.

Conclusion
T-3861174 is a promising preclinical candidate for cancer therapy with a well-defined

mechanism of action. Its ability to selectively inhibit prolyl-tRNA synthetase and activate the

GCN2-ATF4 stress response pathway provides a novel strategy for targeting cancer cells. The

potent in vitro and in vivo anti-tumor activity, coupled with a favorable preliminary safety profile,

warrants further investigation and development of T-3861174 and its analogs as potential

therapeutic agents. The detailed protocols and pathway information provided in this guide are

intended to facilitate further research and development efforts in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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